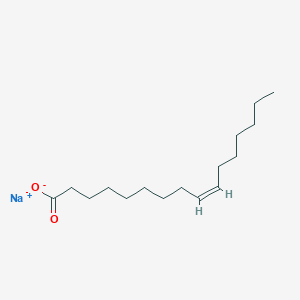

Sodium (Z)-hexadec-9-enoate

概要

説明

Palmitoleic Acid (sodium salt) is the sodium salt form of palmitoleic acid, an omega-7 monounsaturated fatty acidIt is a rare component of fats and is commonly found in the glycerides of human adipose tissue . Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 .

準備方法

Synthetic Routes and Reaction Conditions: Palmitoleic Acid (sodium salt) can be synthesized through the neutralization of palmitoleic acid with sodium hydroxide. The reaction involves dissolving palmitoleic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of Palmitoleic Acid (sodium salt).

Industrial Production Methods: Industrial production of Palmitoleic Acid (sodium salt) often involves the extraction of palmitoleic acid from natural sources such as sea buckthorn pulp oil. The extracted palmitoleic acid is then subjected to a two-step solvent crystallization and molecular distillation process to achieve high purity . The purified palmitoleic acid is then neutralized with sodium hydroxide to produce Palmitoleic Acid (sodium salt).

Types of Reactions:

Oxidation: Palmitoleic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: It can participate in substitution reactions where the hydrogen atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed:

Oxidation: Formation of hydroperoxides and other oxidation products.

Reduction: Formation of palmitic acid.

Substitution: Formation of halogenated derivatives and other substituted products.

科学的研究の応用

Food Industry

Functional Properties:

Sodium palmitoleate is used as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as dressings, sauces, and dairy products.

Health Implications:

Epidemiological studies have suggested that higher levels of palmitoleic acid are associated with a lower risk of type 2 diabetes and metabolic syndrome. This has led to interest in its incorporation into functional foods aimed at improving metabolic health .

| Application | Description |

|---|---|

| Emulsifier | Stabilizes mixtures of oil and water in food products. |

| Health Supplement | Potential benefits for metabolic health. |

Pharmaceuticals

Therapeutic Uses:

Sodium palmitoleate has been investigated for its anti-inflammatory properties. Research indicates that it may modulate lipid metabolism and reduce insulin resistance, making it a candidate for treatments targeting metabolic disorders .

Case Study:

A study on the effects of palmitoleic acid on glucose metabolism demonstrated significant improvements in insulin sensitivity among participants consuming diets enriched with this fatty acid .

| Study Focus | Findings |

|---|---|

| Insulin Sensitivity | Improved insulin response in subjects consuming palmitoleic acid-rich diets. |

Agricultural Applications

Pesticide Formulations:

Sodium palmitoleate is utilized in the formulation of agricultural chemicals as a surfactant that enhances the efficacy of pesticides by improving their adherence to plant surfaces .

Soil Health:

Research has shown that fatty acids like sodium palmitoleate can promote beneficial microbial activity in soil, enhancing nutrient availability and plant growth .

| Application | Description |

|---|---|

| Surfactant | Enhances pesticide effectiveness by improving adherence. |

| Soil Amendment | Promotes beneficial microbial activity. |

Cosmetics and Personal Care

Emollient Properties:

In cosmetics, sodium palmitoleate serves as an emollient that helps to moisturize and soften skin. It is commonly found in lotions, creams, and hair care products.

Stability Agent:

Its use as a stabilizing agent helps maintain the integrity and shelf-life of cosmetic formulations .

| Application | Description |

|---|---|

| Emollient | Provides moisture and softness to skin formulations. |

| Stabilizer | Maintains product consistency and shelf life. |

Industrial Applications

Lubricants and Additives:

Sodium palmitoleate is employed in the manufacturing of lubricants due to its properties that reduce friction and wear. It is also used as an additive in various industrial processes .

Case Study:

Research into the use of fatty acids in lubricants has shown that incorporating sodium palmitoleate can enhance performance metrics such as wear resistance and thermal stability .

| Application | Description |

|---|---|

| Lubricant | Reduces friction in machinery applications. |

| Industrial Additive | Enhances performance characteristics of various products. |

作用機序

パルミトレイン酸(ナトリウム塩)は、さまざまな分子標的と経路を通じてその効果を発揮します:

抗炎症作用: TNF-α、IL-1β、およびIL-6などの炎症性サイトカインの発現を調節することにより、炎症を軽減します.

インスリン感受性: PPAR-αを活性化することにより、肝臓および骨格筋におけるインスリン感受性を改善します.

類似の化合物:

サピエン酸: 同様の特性を持つ別のω-7モノ不飽和脂肪酸ですが、位置異性体です。

独自性: パルミトレイン酸(ナトリウム塩)は、他の類似の化合物ではそれほど顕著ではない、特定の抗炎症作用とインスリン感受性作用のために独自性があります。 創傷治癒と皮膚の健康におけるその役割も、他の脂肪酸とは異なります .

類似化合物との比較

Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.

Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.

Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .

生物活性

Sodium (Z)-hexadec-9-enoate, also known as sodium palmitoleate, is the sodium salt of palmitoleic acid, a monounsaturated fatty acid with a double bond at the ninth carbon. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₆H₃₃NaO₂

- Molecular Weight : 270.42 g/mol

- Structure : Contains a cis double bond at the ninth carbon position.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Research indicates that sodium palmitoleate possesses antimicrobial effects, making it potentially useful in food preservation and as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .

3. Metabolic Regulation

This compound has been linked to improved metabolic profiles in preclinical studies. It appears to enhance insulin sensitivity and lipid metabolism, which could have implications for managing conditions like type 2 diabetes .

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Modulation : It may inhibit specific enzymes involved in lipid metabolism and inflammation.

- Receptor Interaction : The compound can interact with receptors that regulate metabolic processes, including peroxisome proliferator-activated receptors (PPARs) which are crucial for fatty acid metabolism .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antimicrobial Activity

A study demonstrated that sodium palmitoleate showed significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Study 2: Anti-inflammatory Effects

In vitro experiments revealed that this compound reduced the secretion of pro-inflammatory cytokines in adipocytes exposed to lipopolysaccharides (LPS). This suggests a potential role in managing obesity-related inflammation .

Study 3: Metabolic Benefits

A research study on mice indicated that supplementation with sodium palmitoleate improved insulin sensitivity and reduced body fat accumulation compared to control groups. The findings suggest its potential as a dietary supplement for metabolic health .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palmitoleic Acid | C₁₆H₃₂O₂ | Natural fatty acid; important for cell membranes |

| Methyl Palmitoleate | C₁₆H₃₄O₂ | Methyl ester form; used in biodiesel production |

| Oleic Acid | C₁₈H₃₄O₂ | Contains a double bond at position 9; widely found in olive oil |

| Linoleic Acid | C₁₈H₃₄O₂ | Polyunsaturated fatty acid; essential nutrient |

This compound is distinguished by its specific cis configuration at the ninth carbon, influencing its biological properties and enhancing its solubility and bioavailability compared to other fatty acids .

特性

IUPAC Name |

sodium;(Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQADNICIQOBXGR-CFYXSCKTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016441 | |

| Record name | sodium (Z)-hexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-24-8 | |

| Record name | Sodium palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium (Z)-hexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?

A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].

Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?

A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。